molecular formula C24H33NO4 B1152508 Spiradine F CAS No. 21040-64-2

Spiradine F

Cat. No.: B1152508
CAS No.: 21040-64-2
M. Wt: 399.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Spiradine F involves several steps, typically starting with the extraction of the compound from Spiraea japonica. The synthetic route includes the acetylation of Spiradine G to form this compound. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine

Chemical Reactions Analysis

Spiradine F undergoes various chemical reactions, including:

Scientific Research Applications

Spiradine F has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Spiradine F involves the inhibition of the platelet-activating factor receptor (PAFR). By binding to this receptor, this compound prevents the activation of platelets, thereby inhibiting platelet aggregation. This action is crucial in preventing the formation of blood clots, which can lead to cardiovascular diseases .

Comparison with Similar Compounds

Spiradine F is unique among pyrrole alkaloids due to its specific inhibitory action on PAF-induced platelet aggregation. Similar compounds include:

Properties

IUPAC Name

[(1S,2R,5S,7R,8R,12R,13S,20S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4/c1-13-12-23-8-5-15(13)11-16(23)24-7-4-6-22(3)18(24)17(28-14(2)26)19(23)29-21(24)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19+,20-,21?,22+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMQRORNAEJTB-YBUCERMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C3(CCCC24C5CC6CCC5(C1OC4N7C3OCC7)CC6=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@]3(CCC[C@@]24[C@@H]5C[C@@H]6CC[C@@]5([C@@H]1OC4N7[C@H]3OCC7)CC6=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiradine F
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Spiradine F
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Spiradine F
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Spiradine F
Reactant of Route 6
Spiradine F

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